METHYL 5-CARBAMOYL-2-CYCLOBUTANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE
Overview
Description
Methyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a cyclobutyl group, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-CARBAMOYL-2-CYCLOBUTANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the Strecker synthesis, which is used to prepare α-aminonitriles, versatile intermediates for the synthesis of amino acids . The reaction is promoted by acid, and hydrogen cyanide must be supplied or generated in situ from cyanide salts .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
Methyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which METHYL 5-CARBAMOYL-2-CYCLOBUTANEAMIDO-4-METHYLTHIOPHENE-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, such as enzyme activity and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and cyclobutyl-containing molecules. Examples include:
- Thiophene-2-carboxylic acid
- Cyclobutylamine
- Methyl 3-thiophenecarboxylate
Properties
IUPAC Name |
methyl 5-carbamoyl-2-(cyclobutanecarbonylamino)-4-methylthiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-6-8(13(18)19-2)12(20-9(6)10(14)16)15-11(17)7-4-3-5-7/h7H,3-5H2,1-2H3,(H2,14,16)(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGZGSWQTVAUDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2CCC2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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